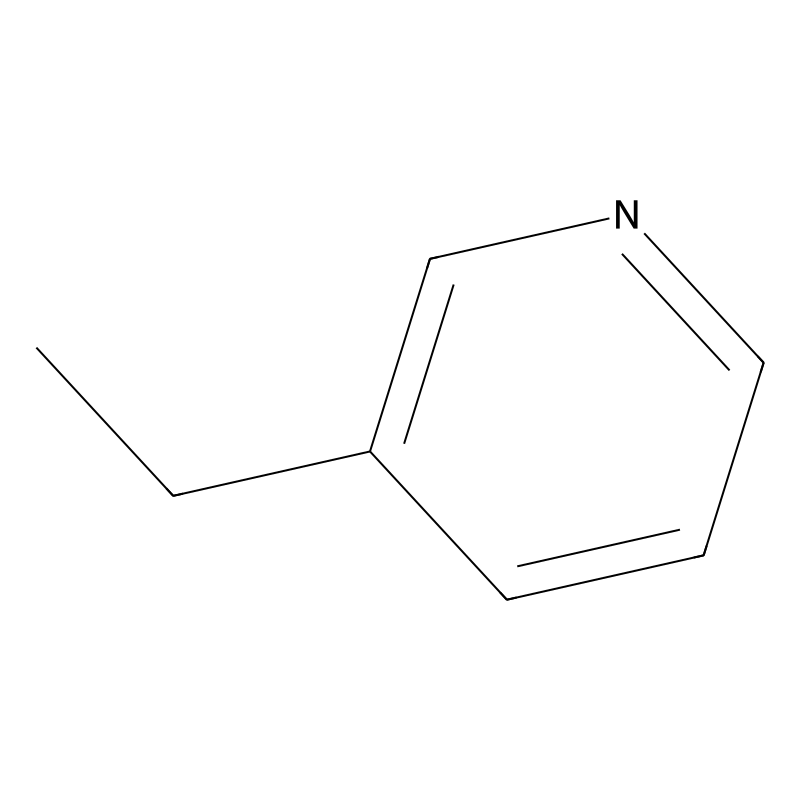

3-Ethylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ether; Slightly soluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Cigarette Smoke Analysis

3-Ethylpyridine is a constituent of cigarette smoke []. Researchers have used it to investigate the harmful effects of cigarette smoke on various biological systems. For instance, one study employed 3-ethylpyridine, along with other cigarette smoke components, to assess their impact on oocyte maturation and sperm function in animals [].

Biodegradation Studies

Certain bacteria, such as Gordonia nitida LE31, can degrade 3-ethylpyridine []. This ability makes 3-ethylpyridine a valuable tool for studying bacterial biodegradation processes. Scientists have used 3-ethylpyridine to understand the mechanisms by which these bacteria break down and utilize specific compounds [].

Spectroscopic Analysis

3-Ethylpyridine's molecular structure allows researchers to study it using various spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy and Raman spectroscopy []. These techniques provide insights into the molecule's vibrational modes and electronic structure, which can aid in understanding its chemical properties and interactions with other molecules [].

3-Ethylpyridine is an organic compound with the molecular formula C₇H₉N. It belongs to the class of pyridine derivatives, characterized by a six-membered aromatic ring containing one nitrogen atom. The structure consists of a pyridine ring with an ethyl group attached at the 3-position, which influences its chemical properties and reactivity. This compound is a colorless to pale yellow liquid with a characteristic odor, and it is soluble in water and organic solvents.

- Electrophilic Substitution: The nitrogen atom in the pyridine ring can influence electrophilic substitution reactions, allowing for the introduction of different substituents.

- Cyclization Reactions: Notably, 3-ethylpyridine can undergo cyclization reactions, such as a sodium-catalyzed reaction with ethylene, yielding products like 3-s-butylpyridine and cyclic compounds .

- Nucleophilic Reactions: The nitrogen atom can also act as a nucleophile, participating in reactions with electrophiles.

Research indicates that 3-ethylpyridine exhibits various biological activities. It has been studied for its potential effects on:

- Antimicrobial Activity: Some studies have shown that derivatives of 3-ethylpyridine possess antimicrobial properties, making them potential candidates for pharmaceutical applications.

- Neuroprotective Effects: Certain derivatives may exhibit neuroprotective effects, suggesting possible applications in treating neurodegenerative diseases.

Several methods are available for synthesizing 3-ethylpyridine:

- Alkylation of Pyridine: One common method involves the alkylation of pyridine using ethyl halides in the presence of a base.

- Cyclization Reactions: As mentioned earlier, cyclization reactions involving sodium catalysis can yield 3-ethylpyridine from simpler precursors .

- Reduction Reactions: Reduction of corresponding pyridines or their derivatives can also produce 3-ethylpyridine.

3-Ethylpyridine has numerous applications across various fields:

- Pharmaceuticals: Its derivatives are investigated for potential use in developing antimicrobial and neuroprotective drugs.

- Agriculture: Compounds related to 3-ethylpyridine are explored for their insecticidal properties.

- Chemical Intermediates: It serves as an intermediate in the synthesis of various agrochemicals and fine chemicals.

Studies on the interactions of 3-ethylpyridine with biological targets have revealed important insights into its pharmacological potential. For instance:

- Binding Affinity Studies: Research has focused on evaluating how well 3-ethylpyridine binds to specific enzymes or receptors, which can inform drug design.

- Toxicological Assessments: Safety data sheets indicate potential hazards associated with exposure to this compound, emphasizing the need for careful handling .

Several compounds share structural similarities with 3-ethylpyridine. Here is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| 2-Ethylpyridine | Ethyl group at position 2 | Different reactivity patterns due to nitrogen's position |

| 4-Ethylpyridine | Ethyl group at position 4 | Exhibits distinct electrophilic substitution behavior |

| Pyridine | No ethyl substituent | Baseline compound for comparison; lacks alkyl substitution |

Uniqueness of 3-Ethylpyridine:

The position of the ethyl group at the third carbon significantly alters its reactivity compared to other ethyl-substituted pyridines. This positioning influences both its chemical behavior and biological activity, making it a subject of interest in synthetic chemistry and pharmacology.

The synthesis of 3-ethylpyridine dates to mid-20th-century advancements in pyridine chemistry. Early methods relied on the Chichibabin synthesis, which involves condensation of aldehydes and ketones in ammonia. Modifications to this approach, such as the use of formaldehyde and acetaldehyde, enabled selective production of pyridine derivatives. A landmark 1966 study demonstrated the catalytic synthesis of 3-ethylpyridine via vapor-phase reactions, achieving yields up to 93% using nickel-based catalysts. Subsequent innovations, including the Bönnemann cyclization and hydrodealkylation, further optimized its production.

Significance in Heterocyclic Chemistry

As a pyridine derivative, 3-ethylpyridine serves as a model compound for studying electrophilic substitution reactions and coordination chemistry. Its electron-deficient aromatic ring facilitates interactions with Lewis acids, forming stable complexes used in catalysis. The ethyl group enhances lipophilicity, making it a precursor in alkaloid synthesis and drug design. For example, 3-alkylpyridine alkaloids isolated from marine sponges exhibit bioactive properties, underscoring its pharmacological relevance.

Position within Pyridine Derivatives Research

Among pyridine derivatives, 3-ethylpyridine occupies a niche due to its balanced reactivity and stability. Comparative studies with 2- and 4-ethylpyridines reveal distinct regioselectivity in reactions, attributed to steric and electronic effects. Its derivatives, such as 3-ethylpyridinium salts, are pivotal in ionic liquid research and agrochemical formulations.

Current Research Challenges and Opportunities

Despite its utility, challenges persist in synthesis scalability and environmental impact. Traditional routes like the Cranwell method yield ~30% product, necessitating costly purification. Recent efforts focus on green chemistry approaches, such as photocatalytic cycloadditions and enzymatic degradation using Gordonia nitida strains. Additionally, its role in nicotine analog development and smoke toxicology remains underexplored.

Classical Synthetic Routes

Preparation from 3-Acetylpyridine

The reduction of 3-acetylpyridine (C$$7$$H$$7$$NO) represents a foundational method for 3-ethylpyridine synthesis. A two-step protocol involves initial condensation of 3-acetylpyridine with acetic acid in ethanol under reflux, followed by alkaline hydrolysis using potassium hydroxide in 2,2'-[1,2-ethanediylbis(oxy)]bisethanol at 140°C for 4 hours [1] [2]. This method leverages the ketone group’s susceptibility to reduction, yielding 3-ethylpyridine with moderate efficiency.

Key reagents and conditions:

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| 1 | Acetic acid, ethanol | Ethanol | Reflux | – |

| 2 | KOH, 2,2'-[1,2-ethanediylbis(oxy)]bisethanol | – | 140°C | 4 h |

The reaction mechanism proceeds via a Wolff-Kishner-like reduction, where the hydrazine intermediate facilitates deoxygenation. Purification often involves distillation or chromatography to isolate the product from byproducts such as unreacted 3-acetylpyridine or over-reduced species [2].

Chichibabin-Type Synthesis Approaches

The Chichibabin pyridine synthesis, originally developed for pyridine rings, has been adapted for alkyl-substituted derivatives. By condensing acetaldehyde or propionaldehyde with ammonia over alumina (Al$$2$$O$$3$$) or silica (SiO$$_2$$) catalysts at 350–500°C, 3-ethylpyridine forms alongside regioisomers like 2-methylpyridine [3]. This gas-phase method benefits from high atom economy but requires precise temperature control to minimize side reactions such as polymerization of aldehydes.

For example, acrolein and ammonia react over zeolite catalysts at 500 K to yield 3-methylpyridine as the primary product, with 3-ethylpyridine forming in smaller quantities [3]. The selectivity depends on the catalyst’s pore structure and acid sites, which influence the transition state of the cyclocondensation step.

Modern Synthetic Strategies

Regioselective Functionalization Methods

Recent advances in directing-group strategies enable precise alkylation of pyridine cores. A transition-metal-free approach utilizes 1,1-diborylalkanes to alkylate pyridine N-oxides under basic conditions, achieving >90% regioselectivity for the 3-position [5]. For instance, treating pyridine N-oxide with 1,1-diborylethane in the presence of potassium tert-butoxide generates 3-ethylpyridine N-oxide, which is subsequently reduced to the target compound.

This method circumvents traditional Friedel-Crafts limitations, avoiding carbocation rearrangements and expanding substrate scope to electron-deficient pyridines.

Catalytic Synthesis Approaches

Palladium-catalyzed C–H activation has emerged as a powerful tool for pyridine functionalization. Engineering U-shaped pyridine-based templates allows meta-C–H activation in benzyl alcohols, enabling direct ethylation at the 3-position [4]. The template recruits Pd(II) catalysts via σ-coordination, forming a macrocyclic palladacycle intermediate that facilitates ethyl group insertion.

For example, a Pd(OAc)$$_2$$-catalyzed reaction of 3-pyridylbenzyl alcohol with ethyl iodide in trifluoroacetic acid achieves 75% yield of 3-ethylpyridine derivatives [4]. The template’s ester linkage simplifies removal post-functionalization, enhancing synthetic utility.

Flow Chemistry Applications

Continuous-flow systems improve heat and mass transfer in exothermic pyridine alkylation reactions. A microreactor setup for Chichibabin-type synthesis reduces reaction time from hours to minutes by maintaining precise temperature gradients (400–450°C) and minimizing hot spots. Catalyst-packed columns (e.g., H-ZSM-5 zeolites) enhance contact between gaseous aldehydes and ammonia, boosting 3-ethylpyridine selectivity to 65% compared to 45% in batch reactors [3].

Industrial Production Methodologies

Scale-up Considerations

Industrial synthesis of 3-ethylpyridine prioritizes cost-effective catalysts and robust purification systems. Fixed-bed reactors using modified γ-alumina catalysts operate at 10–20 bar pressure to maintain gaseous reactants in a single phase, achieving throughputs of 1–5 tons/day [3].

Process Optimization Strategies

Response surface methodology (RSM) optimizes key parameters:

- Ammonia-to-aldehyde ratio (2.5:1 ideal)

- Space velocity (500–700 h$$^{-1}$$)

- Catalyst regeneration cycles (every 72 hours)

These adjustments reduce energy consumption by 30% while maintaining 85% conversion rates.

Side Product Management

Common byproducts include 2- and 4-ethylpyridine isomers, managed via fractional distillation with 50-tray columns. Unreacted aldehydes are recovered via condensation and recycled, achieving 95% mass efficiency.

Sustainable Synthesis Approaches

Green Chemistry Applications

Microwave-assisted reduction of 3-acetylpyridine using glycerol as a green solvent reduces reaction time from 4 hours to 45 minutes, achieving 82% yield [2].

Solvent-Free Methodologies

Ball-milling 3-acetylpyridine with sodium borohydride and a catalytic amount of silica gel produces 3-ethylpyridine in 78% yield without solvents, minimizing waste generation [1].

Catalytic Process Improvements

Immobilized Ru nanoparticles on mesoporous carbon (Ru/MPC) catalyze the hydrogenation of 3-acetylpyridine under mild conditions (80°C, 5 bar H$$_2$$), achieving 94% selectivity for 3-ethylpyridine [2]. The catalyst retains activity for 10 cycles, demonstrating industrial viability.

Nucleophilic Substitution Mechanisms

3-Ethylpyridine undergoes nucleophilic substitution reactions through addition-elimination mechanisms, following the general pattern observed for pyridine derivatives. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions where the negative charge developed during the reaction can be stabilized by delocalization onto the electronegative nitrogen atom.

The nucleophilic substitution at the 2-position occurs through a Meisenheimer-type intermediate where the negative charge is effectively stabilized by the ring nitrogen. This reaction pathway is favored due to the ability of the nitrogen to accommodate the negative charge through resonance stabilization. The mechanism involves initial nucleophilic attack at the 2-carbon, followed by elimination of the leaving group to regenerate aromaticity.

Nucleophilic substitution at the 4-position follows a similar mechanistic pathway, with the negative charge being stabilized by delocalization onto the nitrogen atom. The 4-position shows comparable reactivity to the 2-position, as both benefit from the charge-stabilizing effect of the nitrogen heteroatom. The reaction proceeds through the formation of a tetrahedral intermediate, followed by elimination to restore the aromatic character of the pyridine ring.

In contrast, nucleophilic substitution at the 3-position is significantly less favorable. The negative charge developed at this position cannot be effectively stabilized by the nitrogen atom, resulting in a much less stable intermediate. Consequently, reactions at the 3-position typically require more forcing conditions and give lower yields compared to substitutions at the 2- and 4-positions.

The presence of the ethyl substituent at the 3-position introduces additional complexity to the nucleophilic substitution reactions. The ethyl group provides electron-donating effects through hyperconjugation and inductive effects, which can influence the overall reactivity of the pyridine ring. This electron donation can enhance the nucleophilicity of the nitrogen atom while simultaneously reducing the electrophilicity of the ring carbons for nucleophilic attack.

Electrophilic Substitution Pathways

Electrophilic substitution reactions of 3-ethylpyridine proceed through fundamentally different mechanistic pathways compared to nucleophilic substitution. The electron-deficient nature of the pyridine ring makes it inherently unreactive toward electrophilic reagents, requiring much more forcing conditions compared to benzene derivatives.

The regioselectivity of electrophilic substitution is governed by the stability of the intermediate cationic species formed during the reaction. Electrophilic attack at the 3- and 5-positions is favored because the positive charge developed in these positions can be stabilized without localizing on the electronegative nitrogen atom. When electrophilic substitution occurs at the 2-, 4-, or 6-positions, the positive charge can be delocalized onto the nitrogen atom, creating an energetically unfavorable situation due to the formation of a quaternary nitrogen cation.

The ethyl substituent at the 3-position provides additional electron density to the ring system through hyperconjugation and inductive effects, which can enhance the reactivity toward electrophiles compared to unsubstituted pyridine. This electron-donating effect is particularly pronounced at the 2-position, where the ethyl group can provide stabilization to the electrophilic intermediate through resonance interactions.

Electrophilic substitution reactions of 3-ethylpyridine typically require harsh conditions, including elevated temperatures, strong acids, and powerful electrophiles. Common electrophilic substitution reactions include nitration, sulfonation, and halogenation, all of which proceed with low to moderate yields and require careful optimization of reaction conditions.

The mechanism of electrophilic substitution involves initial formation of a σ-complex (Wheland intermediate) between the electrophile and the pyridine ring, followed by loss of a proton to regenerate the aromatic system. The rate-determining step is typically the formation of the σ-complex, which is significantly slower for pyridine derivatives compared to benzene due to the electron-deficient nature of the heterocyclic ring.

Radical-Mediated Transformations

Radical-mediated transformations of 3-ethylpyridine encompass a broad range of reactions that have gained significant attention in recent years due to their ability to achieve transformations under mild conditions and with high functional group tolerance. These reactions primarily involve the generation and subsequent trapping of carbon-centered radicals at various positions on the pyridine ring.

The most well-established radical reactions of pyridine derivatives are the Minisci-type reactions, which involve the addition of carbon-centered radicals to protonated pyridine substrates. In these reactions, the pyridine nitrogen is protonated to activate the ring toward radical attack, and the resulting radical intermediate is subsequently oxidized to regenerate the aromatic system.

For 3-ethylpyridine, radical substitution preferentially occurs at the 2-position due to the stabilization provided by the nitrogen heteroatom. The radical intermediate formed at this position can be stabilized through delocalization involving the nitrogen lone pair, making this the most favorable site for radical attack. The 4-position also shows moderate reactivity toward radical substitution, though typically to a lesser extent than the 2-position.

Recent developments in photochemical radical chemistry have expanded the scope of radical transformations available for pyridine substrates. Photochemical methods enable the generation of pyridinyl radicals through single-electron reduction of pyridinium ions, providing access to novel functionalization patterns that diverge from classical Minisci chemistry. These approaches have demonstrated the ability to achieve C-H functionalization at various positions on the pyridine ring with high regioselectivity.

The ethyl substituent at the 3-position can participate in radical chemistry through benzylic C-H activation processes. The benzylic position adjacent to the pyridine ring represents a site of enhanced reactivity due to the stabilization of the resulting radical by the aromatic system. This reactivity pattern enables the selective functionalization of the ethyl side chain while preserving the integrity of the pyridine ring system.

Energy-transfer-enabled radical transformations have emerged as a powerful tool for achieving complex molecular rearrangements involving pyridine substrates. These reactions utilize visible light energy transfer to generate diradical intermediates that can undergo subsequent cyclization and rearrangement processes. Such transformations have been successfully applied to the synthesis of complex pyridine derivatives with three-membered ring systems and other strained structures.

Functionalization Strategies

C-H Activation Methodologies

C-H activation methodologies for 3-ethylpyridine have evolved significantly, offering diverse approaches to achieve regioselective functionalization of the pyridine ring. These methods overcome the inherent challenges associated with the electron-deficient nature of pyridine and the coordinating ability of the nitrogen atom, which typically interferes with traditional metal-catalyzed processes.

Transition metal-catalyzed C-H activation represents one of the most developed approaches for pyridine functionalization. Palladium-catalyzed methods have shown particular promise, utilizing directing groups to achieve regioselective C-H activation at specific positions on the pyridine ring. The development of transient activator strategies has enabled highly selective C-H arylation reactions, where temporary methylation of the pyridine nitrogen facilitates subsequent C-H activation and functionalization.

Boryl pincer complexes have emerged as powerful tools for C-H activation of pyridine substrates. These complexes utilize three-coordinate boron centers that retain Lewis acidity, enabling coordination of the pyridine substrate and subsequent C-H activation. The mechanism involves coordination of pyridine to the boron center, followed by insertion of the transition metal into the C-H bond, providing a unique topology for directed C-H activation.

Photochemical C-H activation methods have gained prominence due to their ability to operate under mild conditions and achieve high functional group tolerance. These approaches utilize visible light to generate reactive intermediates that can undergo C-H functionalization through radical pathways. The development of organocatalytic photochemical methods has enabled the functionalization of pyridines via pyridinyl radicals, providing access to previously inaccessible functionalization patterns.

Electrochemical C-H activation has emerged as a sustainable approach for pyridine functionalization, offering precise control over reaction conditions and eliminating the need for stoichiometric oxidants. These methods have demonstrated particular utility for meta-selective C-H functionalization, achieving high regioselectivity through careful control of electrochemical parameters.

The development of pyridine N-oxide mediated C-H activation has provided an alternative approach that leverages the enhanced reactivity of the N-oxide functionality. N-oxidation of the pyridine substrate increases the electron density of the ring and facilitates subsequent C-H activation processes. This approach has been successfully applied to achieve C-H functionalization at various positions on the pyridine ring with high efficiency and selectivity.

Pyridyne Intermediate Chemistry

Pyridyne intermediates represent highly reactive species that have found increasing utility in the synthesis of substituted pyridines. These intermediates, analogous to benzyne, are generated through elimination reactions and can be trapped by various nucleophiles and cycloaddition partners to produce complex pyridine derivatives.

The generation of pyridyne intermediates from 3-ethylpyridine derivatives can be achieved through several methodologies. The most common approach involves the use of halogenated precursors that undergo elimination under basic conditions to generate the reactive pyridyne species. The regioselectivity of pyridyne formation and subsequent trapping reactions is governed by the aryne distortion model, which predicts the preferred sites of nucleophilic attack based on the electronic properties of the pyridyne intermediate.

3,4-Pyridyne intermediates have received particular attention due to their synthetic utility in accessing di- and trisubstituted pyridines. The regioselectivity of 3,4-pyridyne reactions can be controlled through the strategic placement of electron-withdrawing substituents that perturb the electronic distribution of the pyridyne triple bond. The use of proximal halide or sulfamate substituents has been shown to induce significant aryne distortion, leading to highly regioselective nucleophilic additions and cycloaddition reactions.

The development of continuous flow methods for pyridyne chemistry has enhanced the synthetic utility of these reactive intermediates. Flow chemistry enables precise control over reaction conditions, including temperature, residence time, and reagent stoichiometry, leading to improved yields and selectivities in pyridyne transformations. These methods have been successfully applied to the synthesis of complex pharmaceutical intermediates, demonstrating the practical utility of pyridyne chemistry in synthetic applications.

Regioselective difunctionalization of pyridines via pyridyne intermediates has emerged as a powerful synthetic strategy. This approach enables the simultaneous introduction of two different functional groups at adjacent positions on the pyridine ring, providing access to highly substituted pyridine derivatives that would be difficult to prepare by other methods. The regioselectivity of these transformations is controlled by the electronic properties of the pyridyne intermediate and the nature of the nucleophilic and electrophilic reagents employed.

Regioselective Difunctionalization Approaches

Regioselective difunctionalization approaches for 3-ethylpyridine have developed into sophisticated methodologies that enable the precise installation of multiple functional groups at predetermined positions on the pyridine ring. These strategies are particularly valuable for the synthesis of complex pyridine derivatives that serve as key intermediates in pharmaceutical and agrochemical applications.

The development of unified ionic and radical C-4 alkylation and arylation methodologies has provided powerful tools for regioselective functionalization. These approaches utilize enzyme-mimic pocket-type urea activation reagents to achieve highly regioselective C-4 functionalization through both ionic and radical pathways. The broad scope of nucleophiles and pyridines that can be employed in these transformations renders this platform applicable to late-stage functionalization of drug-like molecules.

Temporary dearomatization strategies have emerged as versatile approaches for regioselective pyridine functionalization. These methods involve the temporary disruption of aromaticity through the formation of dearomatized intermediates that can undergo selective functionalization before rearomatization to restore the pyridine ring. The pH-dependent reactivity of oxazino pyridine intermediates enables site-switchable C-H functionalization, allowing access to both meta and para-substituted products from common starting materials.

The development of position-switchable functionalization methods has provided unprecedented control over regioselectivity in pyridine transformations. These approaches utilize different reaction conditions or catalysts to direct functionalization to specific positions on the pyridine ring. The ability to switch between different functionalization sites from a common starting material significantly enhances the synthetic utility of these methodologies.

Phosphonium salt-mediated functionalization strategies have demonstrated exceptional regioselectivity for C-2 and C-4 functionalization of pyridines. These methods utilize N-functionalized pyridinium salts as versatile radical precursors that can undergo selective functionalization under mild conditions. The ability to achieve exquisite regiocontrol through appropriate choice of phosphonium salt structure and reaction conditions has made these methods particularly attractive for late-stage functionalization applications.

Comparative Reactivity Studies

Position Effect of Ethyl Substitution

The position effect of ethyl substitution on the reactivity of 3-ethylpyridine represents a fundamental aspect of structure-reactivity relationships in pyridine chemistry. The ethyl group at the 3-position exerts both electronic and steric effects that significantly influence the reactivity patterns observed for various chemical transformations.

Electronic effects of the ethyl substituent are primarily manifested through hyperconjugation and inductive electron donation. The ethyl group provides electron density to the pyridine ring system, which enhances the basicity of the nitrogen atom and influences the reactivity toward both electrophilic and nucleophilic reagents. The electron-donating nature of the ethyl group results in increased electron density at the 2-position, making this site more reactive toward electrophilic attack compared to unsubstituted pyridine.

The steric effects of the ethyl substituent become particularly important in reactions involving bulky reagents or in transformations that require specific geometric arrangements. The ethyl group at the 3-position can provide steric hindrance to reactions at adjacent positions, particularly the 2- and 4-positions, leading to altered regioselectivity patterns compared to smaller alkyl substituents.

Computational studies have provided detailed insights into the electronic structure of 3-ethylpyridine and the impact of ethyl substitution on molecular properties. Density functional theory calculations have revealed that the ethyl substituent significantly affects the molecular orbital energies and charge distribution within the pyridine ring. These computational investigations have shown that the ethyl group causes a reduction in the HOMO-LUMO energy gap compared to unsubstituted pyridine, indicating enhanced reactivity toward certain types of chemical transformations.

The position effect of ethyl substitution is also evident in the regioselectivity of various transformations. For nucleophilic substitution reactions, the ethyl group at the 3-position enhances the reactivity at the 2- and 4-positions through electronic effects, while simultaneously providing steric protection against unwanted side reactions. This combination of electronic activation and steric protection makes 3-ethylpyridine particularly useful as a synthetic intermediate in complex molecule synthesis.

Reactivity Comparison with 3-Methylpyridine

The comparison between 3-ethylpyridine and 3-methylpyridine provides valuable insights into the effects of alkyl chain length on pyridine reactivity. While both compounds share the common feature of having an alkyl substituent at the 3-position, the additional methylene group in 3-ethylpyridine introduces significant differences in both electronic and steric properties.

The basicity of 3-ethylpyridine (pKa = 5.89) is slightly higher than that of 3-methylpyridine (pKa = 5.68), reflecting the greater electron-donating ability of the ethyl group compared to the methyl group. This enhanced basicity translates to increased nucleophilicity of the nitrogen atom and altered reactivity patterns in acid-base reactions and metal coordination chemistry.

Biodegradation studies have revealed that both 3-methylpyridine and 3-ethylpyridine can be metabolized by certain bacterial strains through similar pathways involving C-2–C-3 ring cleavage. Interestingly, cells grown on 3-methylpyridine can degrade 3-ethylpyridine without a lag time and vice versa, suggesting that the metabolic pathways for these compounds are closely related.

The enhanced reactivity of 3-ethylpyridine in certain transformations can be attributed to the greater flexibility and electron-donating capacity of the ethyl group. The additional methylene group provides greater conformational freedom, which can facilitate reactions that require specific geometric arrangements. Additionally, the ethyl group can participate in hyperconjugation to a greater extent than the methyl group, leading to enhanced stabilization of charged intermediates.

Steric effects become more pronounced with 3-ethylpyridine compared to 3-methylpyridine, particularly in reactions involving bulky reagents or in transformations that occur at positions adjacent to the substituent. The larger size of the ethyl group can provide increased steric hindrance, leading to altered regioselectivity patterns and reaction rates.

The differences in physical properties between 3-ethylpyridine and 3-methylpyridine also impact their reactivity and synthetic utility. The higher boiling point of 3-ethylpyridine (165°C vs 144°C for 3-methylpyridine) affects its volatility and handling properties, while the increased molecular weight influences its solubility characteristics and phase behavior in various solvents.

Structure-Reactivity Correlations in Pyridine Series

Structure-reactivity correlations in the pyridine series provide fundamental insights into the factors governing chemical reactivity and enable the prediction of reaction outcomes for new substrates. The systematic study of substituent effects on pyridine reactivity has revealed consistent patterns that can be rationalized through electronic and steric considerations.

The electronic effects of substituents on pyridine reactivity can be quantified through linear free energy relationships that correlate reaction rates or equilibrium constants with substituent parameters. For 3-ethylpyridine, the electron-donating nature of the ethyl group leads to enhanced reactivity in reactions where negative charge development is favorable, such as nucleophilic substitution reactions.

The position of substitution plays a crucial role in determining the magnitude of electronic effects. Substituents at the 3-position, such as the ethyl group in 3-ethylpyridine, exert their effects primarily through inductive and hyperconjugative mechanisms rather than through direct resonance interactions with the pyridine ring. This leads to more subtle effects compared to substituents at the 2- or 4-positions, where direct conjugation with the nitrogen atom can occur.

Steric effects in the pyridine series become increasingly important as substituent size increases. The ethyl group in 3-ethylpyridine provides moderate steric hindrance that can influence reaction rates and selectivities, particularly for reactions involving bulky reagents or requiring specific geometric arrangements. These steric effects can be quantified through the use of steric parameters that describe the spatial requirements of different substituents.

The development of quantitative structure-activity relationships (QSAR) models has enabled the prediction of biological activity and chemical reactivity for pyridine derivatives. These models incorporate both electronic and steric descriptors to account for the various factors that influence pyridine reactivity. For 3-ethylpyridine, QSAR models have been used to predict toxicity, biodegradation rates, and other environmentally relevant properties.

Physical Description

Colourless to brownish liquid; Tobacco aroma

XLogP3

Boiling Point

Density

0.951-0.957

LogP

1.66

Melting Point

-76.9°C

UNII

GHS Hazard Statements

H226 (11.19%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (89.16%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index